molecular formula C11H15BrO B6254676 1-(4-bromobutyl)-4-methoxybenzene CAS No. 35191-43-6

1-(4-bromobutyl)-4-methoxybenzene

Cat. No.: B6254676
CAS No.: 35191-43-6
M. Wt: 243.1
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Description

1-(4-Bromobutyl)-4-methoxybenzene is an organic compound characterized by a benzene ring substituted with a methoxy group at the para position and a bromobutyl group at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Bromobutyl)-4-methoxybenzene can be synthesized through a multi-step process. One common method involves the alkylation of 4-methoxyphenol with 1,4-dibromobutane in the presence of a base such as potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The resulting intermediate is then subjected to further purification and characterization to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromobutyl)-4-methoxybenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding alkane derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include alkanes and alcohols.

Scientific Research Applications

1-(4-Bromobutyl)-4-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-bromobutyl)-4-methoxybenzene depends on its specific application. In organic synthesis, it acts as an electrophile in nucleophilic substitution reactions. The bromine atom is a good leaving group, making the compound reactive towards nucleophiles. In pharmaceutical applications, its mechanism of action would be determined by the specific molecular targets and pathways involved in the drug’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Bromobutyl)-4-methoxybenzene is unique due to the presence of both the methoxy and bromobutyl groups, which provide a balance of reactivity and stability. This combination makes it a versatile intermediate in various chemical reactions and applications.

Properties

IUPAC Name

1-(4-bromobutyl)-4-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO/c1-13-11-7-5-10(6-8-11)4-2-3-9-12/h5-8H,2-4,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLVTTVUPUULCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35191-43-6
Record name 35191-43-6
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